2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6F4O3 This compound is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzoic acid and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-fluorobenzoic acid is reacted with 2,2,2-trifluoroethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Esterification: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) in the presence of an alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can vary widely.
Esterification: Formation of esters such as methyl 2-fluoro-4-(2,2,2-trifluoroethoxy)benzoate.
Reduction: Formation of 2-fluoro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Scientific Research Applications
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its application. In biochemical contexts, the compound may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the trifluoroethoxy group, making it less hydrophobic.
4-(2,2,2-Trifluoroethoxy)benzoic Acid: Lacks the fluoro group, affecting its reactivity and binding properties.
2,4-Difluorobenzoic Acid: Contains an additional fluoro group, which can alter its chemical behavior.
Uniqueness
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-3-5(16-4-9(11,12)13)1-2-6(7)8(14)15/h1-3H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHUVGJAEGXEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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